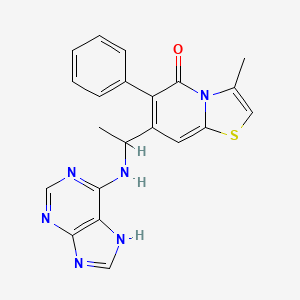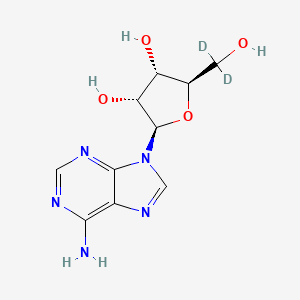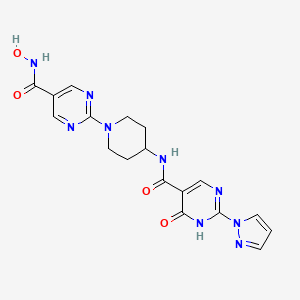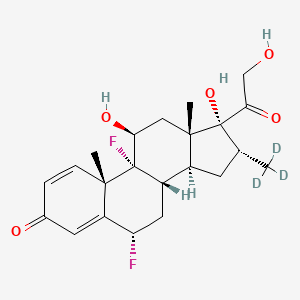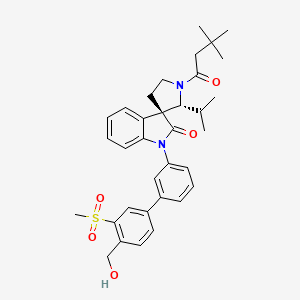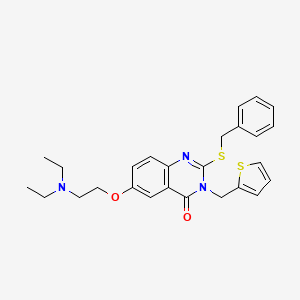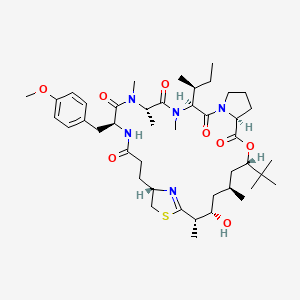
Apratoxin S4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apratoxin S4 is a synthetic analogue of marine cyanobacterial natural products. It is a potent inhibitor of the Sec61 translocon, which is responsible for the cotranslational translocation of secretory proteins into the endoplasmic reticulum. This compound has shown significant anticancer, antiangiogenic, and antiviral activities, making it a compound of great interest in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of Apratoxin S4 involves several steps, including the formation of key intermediates and their subsequent coupling. One of the synthetic routes includes the Michael adduct formation of Apratoxin A with thiol-containing compounds. The reaction conditions typically involve the use of acetonitrile and water as solvents, with the mixture being stored at low temperatures for an extended period .
Analyse Chemischer Reaktionen
Apratoxin S4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thiol compounds, acetonitrile, and water. The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can enhance or alter its biological activity .
Wissenschaftliche Forschungsanwendungen
Apratoxin S4 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the Sec61 translocon and its role in protein translocation.
Biology: This compound is employed in cellular models to investigate its effects on viral replication, particularly against viruses like SARS-CoV-2, influenza A, Zika, West Nile, and Dengue
Wirkmechanismus
Apratoxin S4 exerts its effects by inhibiting the Sec61 translocon, preventing the cotranslational translocation of secretory proteins into the endoplasmic reticulum. This inhibition disrupts the proper glycosylation and folding of proteins, which is essential for viral replication and cancer cell survival. The compound has been shown to block the formation of double-membrane vesicles, reduce dsRNA formation, and prevent viral protein production and trafficking .
Vergleich Mit ähnlichen Verbindungen
Apratoxin S4 is unique due to its potent inhibition of the Sec61 translocon and its broad-spectrum antiviral activity. Similar compounds include other apratoxins, such as Apratoxin A and Apratoxin E, which also target the Sec61 translocon but may differ in their potency and stability . These compounds share a similar mechanism of action but can vary in their specific applications and effectiveness.
Eigenschaften
Molekularformel |
C44H69N5O8S |
|---|---|
Molekulargewicht |
828.1 g/mol |
IUPAC-Name |
(2S,3S,5S,7S,10S,16S,19S,22S,27S)-16-[(2S)-butan-2-yl]-7-tert-butyl-3-hydroxy-22-[(4-methoxyphenyl)methyl]-2,5,17,19,20-pentamethyl-8-oxa-29-thia-14,17,20,23,30-pentazatricyclo[25.2.1.010,14]triacont-1(30)-ene-9,15,18,21,24-pentone |
InChI |
InChI=1S/C44H69N5O8S/c1-12-27(3)38-42(54)49-21-13-14-34(49)43(55)57-36(44(6,7)8)23-26(2)22-35(50)28(4)39-45-31(25-58-39)17-20-37(51)46-33(24-30-15-18-32(56-11)19-16-30)41(53)47(9)29(5)40(52)48(38)10/h15-16,18-19,26-29,31,33-36,38,50H,12-14,17,20-25H2,1-11H3,(H,46,51)/t26-,27-,28-,29-,31-,33-,34-,35-,36-,38-/m0/s1 |
InChI-Schlüssel |
SHSVXUUTGUMFAP-UOZKOTSUSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)O[C@@H](C[C@H](C[C@@H]([C@@H](C3=N[C@@H](CCC(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)CS3)C)O)C)C(C)(C)C |
Kanonische SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)OC(CC(CC(C(C3=NC(CCC(=O)NC(C(=O)N(C(C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)CS3)C)O)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


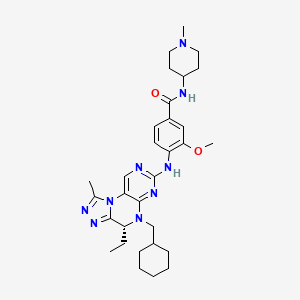
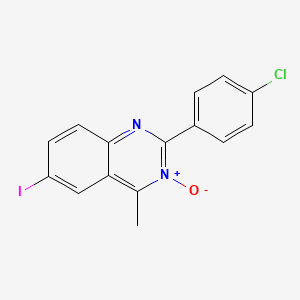
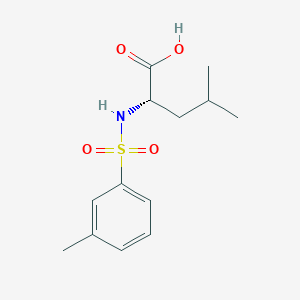
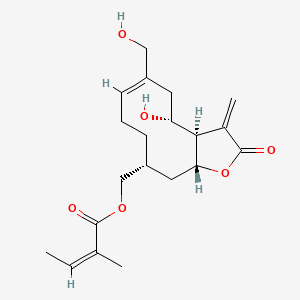
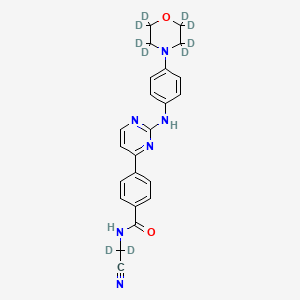
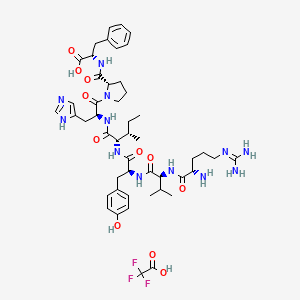
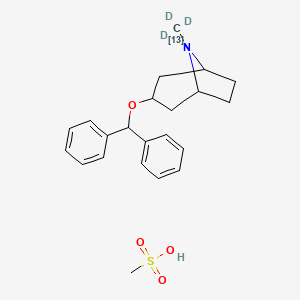
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)
